N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-6-7-15(2)19(10-14)22-21(26)17-8-9-20(25)23(13-17)12-16-4-3-5-18(11-16)24(27)28/h3-11,13H,12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPOENLRECXOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Dihydropyridine Ring: This can be achieved through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the dihydropyridine intermediate.
Attachment of the Dimethylphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the dimethylphenyl group to the dihydropyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogen-substituted aromatic compounds.
Scientific Research Applications
N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a modulator of biological pathways, particularly those involving calcium channels.
Medicine: Investigated for its potential therapeutic effects, including antihypertensive and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as calcium channels. The dihydropyridine ring is known to bind to these channels, modulating their activity and influencing cellular processes such as muscle contraction and neurotransmitter release. The nitro and dimethylphenyl groups may enhance the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally or functionally related derivatives. Key comparisons include:
Structural Analogs in PET Inhibition
Evidence from PET-inhibiting carboxamides highlights the importance of substituent positioning and electronic properties. For example:
- N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM) demonstrates high PET inhibition in spinach chloroplasts due to the electron-withdrawing and lipophilic 2,5-dimethylphenyl group .
- N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM) shows similar activity, emphasizing the role of halogen substituents in enhancing binding affinity .
However, its dihydropyridine core and nitrobenzyl substituent may alter solubility and target specificity.
Dihydropyridine/Dihydropyridazine Derivatives
Compounds with related heterocyclic cores exhibit distinct bioactivity profiles:
- N-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (Molecular weight: 383.4 g/mol): This dihydropyridazine derivative features methoxy and fluorobenzyl groups, which enhance metabolic stability but reduce PET inhibition compared to dihydropyridine-based compounds .
Comparison Insight : The target compound’s 3-nitrobenzyl group balances electron-withdrawing effects and moderate lipophilicity, while the dihydropyridine core may offer better conformational flexibility than dihydropyridazine derivatives.
Substituent Effects on Activity
- Electron-withdrawing groups (EWGs): Nitro (-NO2) and halogen (-F, -Cl) substituents enhance PET inhibition by polarizing the carboxamide bond, facilitating interaction with photosynthetic targets .
- Lipophilic groups : Methyl (-CH3) and trifluoromethyl (-CF3) substituents improve membrane permeability but may reduce aqueous solubility.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
Table 2: Substituent Impact on Key Properties
Research Findings and Implications
- PET Inhibition : The target compound’s structural similarity to active PET inhibitors suggests it may disrupt photosynthesis in plants, though experimental validation is needed.
- Drug Design : Its nitrobenzyl group could serve as a pharmacophore in herbicide development, while the dihydropyridine core offers a template for modifying metabolic stability .
- Synthetic Feasibility : Microwave-assisted synthesis (as in ) may be applicable for scalable production.
Biological Activity
N-(2,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a notable structure that includes a dihydropyridine core substituted with various functional groups. This compound is part of the broader class of dihydropyridines, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Overview
The molecular formula for this compound is with a molecular weight of 377.4 g/mol. The compound's structural features include:
- Dihydropyridine core : A common scaffold in many biologically active compounds.
- Nitrobenzyl substituent : This group enhances reactivity and may influence biological interactions.
- Dimethylphenyl group : This substitution can affect the lipophilicity and overall pharmacological profile.
Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Potential to inhibit cancer cell growth based on structural similarities with known anticancer agents. |
| Antimicrobial | May possess antimicrobial properties similar to other dihydropyridine derivatives. |
| Anti-inflammatory | Potential to modulate inflammatory pathways; further research needed for confirmation. |
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on related compounds provides insights into its potential applications:
-
Anticancer Activity :
- Compounds within the dihydropyridine class have been evaluated for their anticancer properties. For instance, derivatives exhibiting structural similarities have shown significant cytotoxic effects against various cancer cell lines via apoptosis induction and cell cycle arrest mechanisms.
-
Anti-inflammatory Effects :
- Similar compounds have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. These findings suggest that this compound may also exhibit anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
